molecular formula C17H14O3 B073800 1,5-Diphenylpentane-1,3,5-trione CAS No. 1467-40-9

1,5-Diphenylpentane-1,3,5-trione

Cat. No.: B073800
CAS No.: 1467-40-9
M. Wt: 266.29 g/mol
InChI Key: MUNGMRPYTCHBFX-UHFFFAOYSA-N
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Description

1,5-Diphenylpentane-1,3,5-trione is a symmetrical triketone compound with the molecular formula C17H14O3. It is also known as 1,3-dibenzoylacetone. This compound is characterized by the presence of three carbonyl groups (C=O) at the 1, 3, and 5 positions of the pentane chain, with phenyl groups attached to the 1 and 5 positions. The compound is known for its potential to form complexes with transition metals, lanthanides, and actinides .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenylpentane-1,3,5-trione can be synthesized through a condensation reaction between ethyl benzoate and benzoyl acetone . The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenylpentane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 1,5-diphenylpentane-1,3,5-triol.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1,5-Diphenylpentane-1,3,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diphenylpentane-1,3,5-trione primarily involves its ability to act as a tridentate ligand, forming stable complexes with metal ions . The compound coordinates with metal ions through its three carbonyl groups, creating a chelate ring structure. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylhexane-1,3,5-trione: Similar structure with one phenyl group replaced by a methyl group.

    Heptane-2,4,6-trione: Lacks phenyl groups, with a simpler aliphatic chain.

    2,2′-Dihydroxybenzophenone: Contains hydroxyl groups instead of additional carbonyl groups.

Uniqueness

1,5-Diphenylpentane-1,3,5-trione is unique due to its symmetrical structure and the presence of phenyl groups, which enhance its ability to form stable metal complexes. The phenyl groups also provide additional sites for substitution reactions, increasing its versatility in organic synthesis .

Properties

IUPAC Name

1,5-diphenylpentane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-15(11-16(19)13-7-3-1-4-8-13)12-17(20)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNGMRPYTCHBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061712
Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1467-40-9
Record name 1,5-Diphenyl-1,3,5-pentanetrione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibenzoylacetone
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
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Record name 1,3,5-Pentanetrione, 1,5-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibenzoylacetone
Source FDA Global Substance Registration System (GSRS)
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